(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid
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Overview
Description
(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid is a heteropolysaccharide, a type of complex carbohydrate composed of long chains of monosaccharide units linked by glycosidic bonds. Polysaccharides are naturally occurring macromolecular polymers found in various sources such as plants, microorganisms, algae, and animals . This compound is known for its unique structural properties and diverse biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid is typically produced through microbial fermentation. The process involves growing the organism ATCC 31646 in an aqueous nutrient medium by aerobic fermentation of an assimilable carbohydrate source . The fermentation conditions, such as temperature, pH, and nutrient concentration, are optimized to maximize the yield of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The polysaccharide is extracted and purified using methods such as fractional precipitation, ion exchange resin, chromatography, ultrafiltration, and high-speed countercurrent chromatography . These methods ensure the removal of impurities and the isolation of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the polysaccharide’s properties and enhancing its functionality.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include oxidized polysaccharides with aldehyde groups, reduced polysaccharides with hydroxyl groups, and substituted polysaccharides with various functional groups .
Scientific Research Applications
(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid is compared with other similar polysaccharides to highlight its uniqueness:
Properties
CAS No. |
154821-14-4 |
---|---|
Molecular Formula |
C20H32O17 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H32O17/c1-4-7(23)13(11(27)18(31)32-4)35-20-12(28)14(15(33-5(2)22)16(37-20)17(29)30)36-19-10(26)9(25)8(24)6(3-21)34-19/h4,6-16,18-21,23-28,31H,3H2,1-2H3,(H,29,30)/t4-,6+,7+,8-,9-,10+,11-,12+,13+,14+,15+,16-,18+,19+,20-/m0/s1 |
InChI Key |
JHSOLQFSSMFPAK-ATEWNJAPSA-N |
SMILES |
CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)C(=O)O)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyms |
polysaccharide S-156 |
Origin of Product |
United States |
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